molecular formula C18H14ClF2N3O3S B2996201 N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-difluorobenzenesulfonamide CAS No. 921880-46-8

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-difluorobenzenesulfonamide

Cat. No. B2996201
CAS RN: 921880-46-8
M. Wt: 425.83
InChI Key: IDVWFGLIZDXHAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfonamide, which is a functional group characterized by the presence of a sulfur atom connected to two oxygen atoms via double bonds, and to an amine group. Sulfonamides are known for their various biological activities .


Molecular Structure Analysis

The molecular structure analysis would involve determining the positions of the atoms in the molecule and the types of bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used for this .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its reactivity. As a sulfonamide, it might undergo reactions typical for this class of compounds, such as hydrolysis or reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, and stability could be determined experimentally. Computational methods could also provide estimates .

Scientific Research Applications

Synthesis and Derivative Development

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-difluorobenzenesulfonamide is a chemical compound involved in the synthesis of various derivatives for potential biological applications. For example, the study by Catsoulacos (1971) explores the synthesis of substituted 1,2-benzothiazin-3-ones, which are related to the compound and show the versatility of sulfonamide derivatives in chemical synthesis (Catsoulacos, 1971).

Biological Potential and Molecular Docking

Sulfonamide derivatives have been studied for their biological potential, as illustrated by Kausar et al. (2019), who synthesized novel Schiff bases of sulfonamides and evaluated their biological activities, including enzyme inhibition and antioxidant properties (Kausar et al., 2019). Moreover, Abd El-Gilil (2019) discussed the design and synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives, highlighting their effectiveness as antimicrobial and antiproliferative agents (Abd El-Gilil, 2019).

Structural Characterization and Drug Development Potential

The structural characterization of sulfonamide derivatives is crucial for understanding their potential as drug candidates. De-ju (2015) explored methylbenzenesulfonamide antagonists, emphasizing their potential in drug development for diseases like HIV (De-ju, 2015).

Antimicrobial Activity

Sulfonamide derivatives have been shown to possess antimicrobial properties. For instance, Sławiński et al. (2013) synthesized novel 4-chloro-2-mercaptobenzenesulfonamide derivatives and demonstrated their effectiveness against Gram-positive bacterial strains (Sławiński et al., 2013).

Antitubercular and Anticancer Properties

The compound has been linked to potential antitubercular and anticancer applications. Purushotham and Poojary (2018) reported on a derivative's docking against the enoyl reductase enzyme of Mycobacterium tuberculosis, suggesting possible antitubercular activity (Purushotham & Poojary, 2018). Similarly, Cumaoğlu et al. (2015) synthesized sulfonamide compounds showing pro-apoptotic effects in cancer cells (Cumaoğlu et al., 2015).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many sulfonamides are used as antibiotics, where they inhibit the synthesis of folic acid in bacteria .

Safety and Hazards

As with any chemical compound, handling “N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-difluorobenzenesulfonamide” would require appropriate safety measures. Its specific toxicity and hazards would need to be determined experimentally .

Future Directions

Future research could focus on exploring the potential applications of this compound, studying its biological activity, optimizing its synthesis, and improving our understanding of its properties .

properties

IUPAC Name

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,4-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClF2N3O3S/c19-13-3-1-12(2-4-13)16-6-8-18(25)24(23-16)10-9-22-28(26,27)17-7-5-14(20)11-15(17)21/h1-8,11,22H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVWFGLIZDXHAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=C(C=C(C=C3)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClF2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-difluorobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.